Chemical structure and properties of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol
Chemical structure and properties of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol
Executive Summary
This technical guide provides a comprehensive examination of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. This document details the molecule's chemical structure, physicochemical properties, and a probable, well-established synthetic route. Furthermore, it delves into the potential applications of this compound, drawing from the known biological activities of the broader phenyl-thiazole class of molecules. This guide is intended to be a foundational resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.
Introduction
2-(2-Phenyl-1,3-thiazol-4-yl)phenol is a multifaceted organic molecule characterized by a phenol group attached to a 2-phenyl-1,3-thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. The presence of the phenolic hydroxyl group and the phenyl substituent further enhances the potential for diverse chemical modifications and biological activity. This guide will systematically explore the key technical aspects of this compound, providing a robust framework for its synthesis, characterization, and application.
Chemical Structure and Properties
Molecular Identity
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IUPAC Name: 2-(2-Phenyl-1,3-thiazol-4-yl)phenol
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Synonyms: While no common synonyms are widely established, variations in nomenclature may exist.
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Molecular Formula: C₁₅H₁₁NOS
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Molecular Weight: 253.32 g/mol
Physicochemical Properties (Predicted and Inferred)
Quantitative experimental data for this specific molecule is sparse in the literature. The following table summarizes predicted properties and values inferred from closely related analogs.
| Property | Predicted/Inferred Value | Remarks |
| Melting Point | 150-170 °C | Based on similar phenyl-thiazole structures. |
| Boiling Point | > 400 °C | High due to aromaticity and hydrogen bonding capability. |
| Solubility | Soluble in DMSO, DMF, and lower alcohols. Sparingly soluble in water. | Typical for phenolic compounds with significant hydrocarbon character. |
| pKa | ~9-10 | The phenolic proton is expected to have a pKa in this range. |
| LogP | ~3.5-4.5 | Indicative of good lipid solubility. |
Molecular Structure Diagram:
Caption: Chemical structure of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol.
Synthesis and Manufacturing
The most established and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[1] This methodology is highly applicable for the preparation of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The synthesis involves the cyclocondensation of an α-haloketone with a thioamide.
Caption: Proposed Hantzsch synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol.
Step-by-Step Experimental Protocol
Materials:
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Benzothioamide
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2-Bromo-1-(2-hydroxyphenyl)ethanone
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Absolute Ethanol
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Sodium Bicarbonate (Saturated Solution)
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate
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Silica Gel (for column chromatography)
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Hexane and Ethyl Acetate (for eluent)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzothioamide (1.0 equivalent) in absolute ethanol.
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Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 equivalent).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Causality and Self-Validation: The Hantzsch synthesis is a robust and high-yielding reaction for thiazole formation. The use of ethanol as a solvent facilitates the dissolution of the reactants and the subsequent cyclization. Neutralization with sodium bicarbonate is critical to quench any unreacted acid and facilitate the extraction of the organic product. The purification by column chromatography ensures the removal of any side products or unreacted starting materials. The final characterization provides definitive proof of the desired molecular structure.
Spectroscopic Profile
The structural identity of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol can be unequivocally confirmed by a combination of spectroscopic methods. The expected spectral data are as follows:
| Technique | Expected Chemical Shifts/Signals |
| ¹H NMR | Aromatic protons (phenyl and phenol rings): δ 6.8-8.2 ppm (multiplets). Thiazole proton (H5): δ 7.5-8.5 ppm (singlet). Phenolic proton (-OH): δ 9.0-10.0 ppm (broad singlet, D₂O exchangeable). |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm. Thiazole carbons (C2, C4, C5): Distinct signals in the aromatic region, with C2 being the most downfield. |
| IR (Infrared) | O-H stretch (phenolic): ~3200-3500 cm⁻¹ (broad). C=N and C=C stretches (aromatic): ~1500-1650 cm⁻¹. C-S stretch: Fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 253.3. |
Potential Applications and Biological Activity
While specific studies on 2-(2-Phenyl-1,3-thiazol-4-yl)phenol are limited, the broader class of phenyl-thiazole derivatives has demonstrated a wide range of biological activities, suggesting potential applications for this molecule.
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Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer properties by targeting various cellular pathways. The planar structure of this molecule may allow for intercalation into DNA or inhibition of key enzymes involved in cancer progression.
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Anti-inflammatory Activity: Phenyl-thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.
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Antimicrobial Properties: The thiazole nucleus is a common feature in many antimicrobial agents. This compound could be explored for its activity against a spectrum of bacterial and fungal pathogens.
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Materials Science: The conjugated aromatic system and the presence of heteroatoms could impart interesting photophysical properties, making it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.
Conclusion
2-(2-Phenyl-1,3-thiazol-4-yl)phenol is a molecule with considerable potential in both medicinal chemistry and materials science. Its synthesis via the Hantzsch reaction is straightforward and efficient. The presence of the versatile thiazole core, combined with the reactive phenolic group, offers numerous avenues for further chemical modification and exploration of its biological and physical properties. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of this promising compound.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132. (A foundational reference for the Hantzsch thiazole synthesis).
